Methyl 1-hydroxy-5,9-dimethoxy-1-(2-methoxy-2-oxoethyl)-2-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-hydroxy-5,9-dimethoxy-1-(2-methoxy-2-oxoethyl)-2-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylate is a complex organic compound with a unique structure. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. The compound’s structure includes multiple methoxy groups and a tetrahydrophenanthrene core, which contribute to its distinctive chemical properties.
Preparation Methods
The synthesis of Methyl 1-hydroxy-5,9-dimethoxy-1-(2-methoxy-2-oxoethyl)-2-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylate involves several steps. The synthetic route typically includes the following stages:
Formation of the Tetrahydrophenanthrene Core: This step involves the cyclization of appropriate precursors under specific conditions to form the tetrahydrophenanthrene core.
Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Carboxylation: The carboxylate group is introduced through carboxylation reactions, often using carbon dioxide or related reagents.
Final Esterification: The final step involves esterification to form the methyl ester, using reagents like methanol and acid catalysts.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Methyl 1-hydroxy-5,9-dimethoxy-1-(2-methoxy-2-oxoethyl)-2-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 1-hydroxy-5,9-dimethoxy-1-(2-methoxy-2-oxoethyl)-2-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 1-hydroxy-5,9-dimethoxy-1-(2-methoxy-2-oxoethyl)-2-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Methyl 1-hydroxy-5,9-dimethoxy-1-(2-methoxy-2-oxoethyl)-2-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylate can be compared with other similar compounds, such as:
Methyl 1-hydroxy-5,9-dimethoxy-1-(methoxycarbonylmethyl)-2-methyl-3,4-dihydrophenanthrene-2-carboxylate: This compound has a similar structure but differs in the position and nature of the substituents.
1-hydroxy-5,9-dimethoxy-1-(2-methoxy-2-oxoethyl)-2-methyl-3,4-dihydrophenanthrene-2-carboxylic acid: This compound lacks the methyl ester group, which affects its chemical properties and reactivity.
Properties
CAS No. |
6636-52-8 |
---|---|
Molecular Formula |
C22H26O7 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
methyl 1-hydroxy-5,9-dimethoxy-1-(2-methoxy-2-oxoethyl)-2-methyl-3,4-dihydrophenanthrene-2-carboxylate |
InChI |
InChI=1S/C22H26O7/c1-21(20(24)29-5)10-9-13-15(22(21,25)12-18(23)28-4)11-17(27-3)14-7-6-8-16(26-2)19(13)14/h6-8,11,25H,9-10,12H2,1-5H3 |
InChI Key |
RHTNTKGLNVNELS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C3C(=C(C=C2C1(CC(=O)OC)O)OC)C=CC=C3OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.